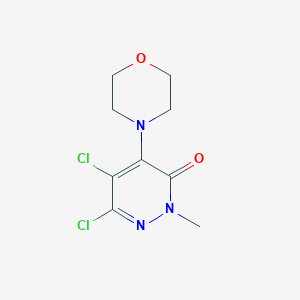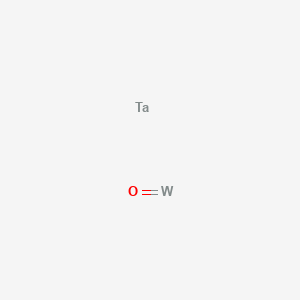
Oxotungsten--tantalum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotungsten–tantalum (1/1) is a compound that combines the elements tungsten and tantalum in a 1:1 ratio. Both elements belong to the refractory metals group, known for their high melting points and resistance to wear and corrosion. This compound is of significant interest due to its unique properties, which are derived from the combination of tungsten’s high melting point and tantalum’s excellent corrosion resistance .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of oxotungsten–tantalum (1/1) typically involves high-temperature synthesis methods. One common approach is the liquid-phase method, which includes azeotropic distillation, sol-gel methods, freeze-drying, hydrothermal synthesis, and spray-drying . These methods ensure the uniform distribution of tungsten and tantalum oxides in the composite powder, which is then reduced and sintered to form the final compound.
Industrial Production Methods: In industrial settings, the production of oxotungsten–tantalum (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include steps such as powder mixing, pressing, and sintering at temperatures exceeding 2000°C. The resulting material is then subjected to further processing to achieve the desired physical and chemical properties .
化学反応の分析
Types of Reactions: Oxotungsten–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tantalum in the compound can react with halogens upon heating to form tantalum halides . Tungsten, on the other hand, can form various oxides and oxyhalides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–tantalum (1/1) include hydrofluoric acid, sulfuric acid, and halogens such as chlorine and bromine. These reactions typically occur at elevated temperatures to facilitate the formation of desired products .
Major Products Formed: The major products formed from reactions involving oxotungsten–tantalum (1/1) include tantalum halides, tungsten oxides, and mixed metal oxides. These products are often used in various industrial applications due to their unique properties .
科学的研究の応用
Oxotungsten–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high stability and reactivity. In biology and medicine, the compound’s biocompatibility and resistance to corrosion make it suitable for use in medical implants and devices . In industry, oxotungsten–tantalum (1/1) is used in high-temperature and high-corrosion environments, such as aerospace components, nuclear reactors, and chemical processing equipment .
作用機序
The mechanism of action of oxotungsten–tantalum (1/1) involves its ability to withstand extreme conditions without degrading. The compound’s high melting point and corrosion resistance are attributed to the strong metallic bonds and stable oxide layers that form on its surface. These properties enable the compound to maintain its structural integrity and functionality in harsh environments .
類似化合物との比較
Similar Compounds: Similar compounds to oxotungsten–tantalum (1/1) include other tungsten-tantalum alloys with varying compositions, such as tantalum-2.5% tungsten, tantalum-7.5% tungsten, and tantalum-10% tungsten . These alloys share similar high-temperature and corrosion-resistant properties but differ in their mechanical characteristics and specific applications.
Uniqueness: Oxotungsten–tantalum (1/1) is unique due to its balanced combination of tungsten and tantalum, providing an optimal mix of high melting point and corrosion resistance. This makes it particularly suitable for applications requiring both properties, such as in high-performance aerospace and nuclear materials .
特性
CAS番号 |
61218-80-2 |
|---|---|
分子式 |
OTaW |
分子量 |
380.79 g/mol |
IUPAC名 |
oxotungsten;tantalum |
InChI |
InChI=1S/O.Ta.W |
InChIキー |
FBXBUNWJRJUGBT-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


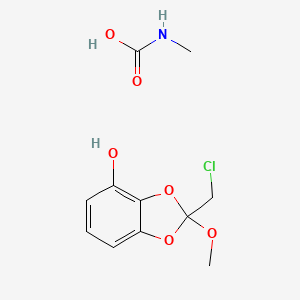
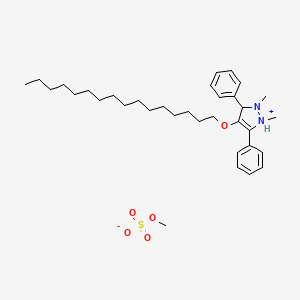
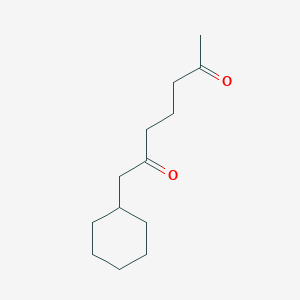
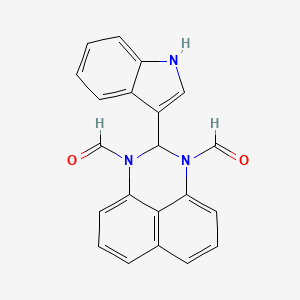

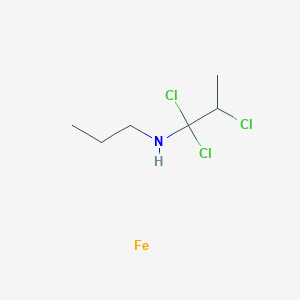
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
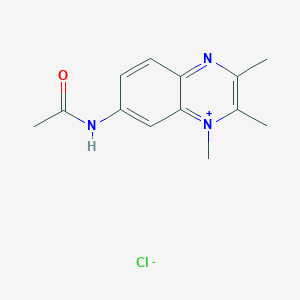
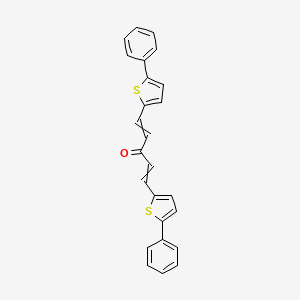
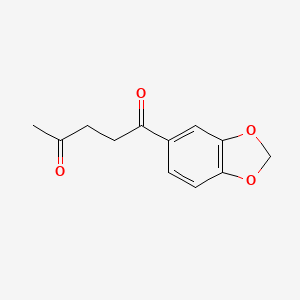
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
